molecular formula C24H40O5 B1668900 Cholic acid CAS No. 81-25-4

Cholic acid

Cat. No. B1668900
CAS RN: 81-25-4
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-XXDQCAAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholic acid, also known as 3α,7α,12α-trihydroxy-5β-cholan-24-oic acid, is a primary bile acid that is insoluble in water but soluble in alcohol and acetic acid . It is a white crystalline substance and one of the two major bile acids produced by the liver, where it is synthesized from cholesterol . Salts of cholic acid are called cholates .


Synthesis Analysis

Cholic acid is synthesized from cholesterol in the liver . The synthesis involves a complex process that includes the conversion of cholesterol to bile acids/bile alcohols . Bile acids are then converted to bile salts by conjugation with amino acids glycine or taurine .


Molecular Structure Analysis

The IUPAC name for Cholic acid is 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid . Its chemical formula is C24H40O5 . The molecular structure of Cholic acid includes a hydroxylated steroid nucleus and a hydrocarbon chain that terminates in a carboxyl group .


Chemical Reactions Analysis

Cholic acid can undergo various chemical reactions. For instance, it can be esterified to form surface-active linear and star-shaped miktoarm polymers . It can also react with aldehydes in sulfuric acid solution .


Physical And Chemical Properties Analysis

Cholic acid is a white powder . It is soluble in acetic acid, acetone, and ethanol, slightly soluble in chloroform, and insoluble in water and benzene . Its melting point ranges from 200 to 201 °C .

Scientific Research Applications

Photolithography Materials : Cholic acid is utilized in the synthesis of photo-sensitive bio-based copolymers, such as poly[(methacrylic acid tert-butyl cholate ester)-co-(acetoxy styrene)], which exhibit excellent optical transmittance at 248 nm. This makes them suitable for use in positive-tone photoresists, achieving resolutions as low as 0.25 μm at low exposure doses (Ji et al., 2018).

Gut Microbiota Regulation : Cholic acid plays a significant role in modulating the composition of gut microbiota. Its administration in rats has shown to induce phylum-level alterations, predominantly increasing Firmicutes at the expense of Bacteroidetes, and simplifying the microbiota composition. This effect is similar to changes induced by high-fat diets, linking dietary cholic acid to metabolic diseases (Islam et al., 2011).

Molecular Recognition : Cholic acid has been modified to create bis-carbamoylureas for use as enantioselective receptors for N-acetyl phenylalanine, showcasing L/D selectivities. This application demonstrates the potential of cholic acid derivatives in molecular recognition and sensing (Siracusa et al., 2002).

Thermogenesis Enhancement : Research on mice has indicated that cholic acid can enhance energy expenditure by inducing mitochondrial uncoupling protein 1 (UCP1) and activating non-shivering thermogenesis in brown adipose tissue. This suggests a potential application in combating obesity and metabolic disorders (Teodoro et al., 2014).

Supramolecular Chemistry : Cholic acid derivatives form amphiphilic foldamers with nanometer-sized hydrophilic cavities, indicating their potential in creating novel materials with specific internal structures and properties (Zhao & Zhong, 2005).

Antimicrobial Agents : Novel cholic acid-derived compounds have been synthesized, displaying potent antibacterial activity and the ability to permeabilize the outer membranes of Gram-negative bacteria. These findings underscore the antimicrobial potential of cholic acid derivatives (Guan et al., 2000).

Biosensing Platforms : Cholic acid-based aptamers have been developed for the colorimetric detection of cholic acid itself, demonstrating low-cost, fast, and label-free biosensing capabilities. This novel approach allows for easy and quantifiable detection, expanding the diagnostic applications of cholic acid derivatives (Zhu et al., 2017).

Safety And Hazards

Cholic acid may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation .

Future Directions

Bile acids like Cholic acid have been found to regulate various metabolic processes via dedicated receptors . Disruptions in bile acid transport and homeostasis can lead to various liver diseases . Therefore, targeting bile acid pathways might contribute to novel treatment strategies for these disorders .

properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-OELDTZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6040660
Record name Cholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [HSDB] White powder; [MSDSonline], Solid
Record name Cholic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/4391
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Cholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 175 mg/L at 20 °C, In water, 0.28 g/L at 15 °C, In alcohol 30.56 g/L; ether 1.22 g/L; chloroform 5.08 g/L; benzene 0.36 g/L; acetone 28.24 g/L; glacial acetic acid 152.12 g/L (all at 15 °C). Soluble in solutions of alkali hydroxides or carbonates, Soluble in ethanol, acetone, alkalies; very soluble in ethyl ether, chloroform, Soluble in glacial acetic acid; practically insoluble in benzene, 0.175 mg/mL
Record name Cholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bile acids (BAs) are known to regulate BA synthesis and transport by the farnesoid X receptor in the liver (FXR-SHP) and intestine (FXR-Fgf15). However, the relative importance of individual BAs in regulating these processes is not known. Therefore, mice were fed various doses of five individual BAs, including cholic acid (CA), chenodeoxycholic acid (CDCA), deoxoycholic acid (DCA), lithocholic acid (LCA), and ursodeoxycholic acid (UDCA) in their diets at various concentrations for one week to increase the concentration of one BA in the enterohepatic circulation. The mRNA of BA synthesis and transporting genes in liver and ileum were quantified. In the liver, the mRNA of SHP, which is the prototypical target gene of FXR, increased in mice fed all concentrations of BAs. In the ileum, the mRNA of the intestinal FXR target gene Fgf15 was increased at lower doses and to a higher extent by CA and DCA than by CDCA and LCA. Cyp7a1, the rate-limiting enzyme in BA synthesis, was decreased more by CA and DCA than CDCA and LCA. Cyp8b1, the enzyme that 12-hydroxylates BAs and is thus responsible for the synthesis of CA, was decreased much more by CA and DCA than CDCA and LCA. Surprisingly, neither a decrease in the conjugated BA uptake transporter (Ntcp) nor increase in BA efflux transporter (Bsep) was observed by FXR activation, but an increase in the cholesterol efflux transporter (Abcg5/Abcg8) was observed with FXR activation. Thus in conclusion, CA and DCA are more potent FXR activators than CDCA and LCA when fed to mice, and thus they are more effective in decreasing the expression of the rate limiting gene in BA synthesis Cyp7a1 and the 12-hydroxylation of BAs Cyp8b1, and are also more effective in increasing the expression of Abcg5/Abcg8, which is responsible for biliary cholesterol excretion. However, feeding BAs do not alter the mRNA or protein levels of Ntcp or Bsep, suggesting that the uptake or efflux of BAs is not regulated by FXR at physiological and pharmacological concentrations of BAs., Cholic acid is a primary bile acid synthesized from cholesterol in the liver. In bile acid synthesis disorders due to single enzyme defects (SEDs) in the biosynthetic pathway, and in peroxisomal disorders (PDs) including Zellweger spectrum disorders, deficiency of primary bile acids leads to unregulated accumulation of intermediate bile acids and cholestasis. Bile acids facilitate fat digestion and absorption by forming mixed micelles, and facilitate absorption of fat-soluble vitamins in the intestine. Endogenous bile acids including cholic acid enhance bile flow and provide the physiologic feedback inhibition of bile acid synthesis. The mechanism of action of cholic acid has not been fully established; however, it is known that cholic acid and its conjugates are endogenous ligands of the nuclear receptor, farnesoid X receptor (FXR). FXR regulates enzymes and transporters that are involved in bile acid synthesis and in the enterohepatic circulation to maintain bile acid homeostasis under normal physiologic conditions.
Record name CHOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

... cholic acid preparations that have contained between 0.4 to 0.5% of methyl cholate.
Record name CHOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Cholic acid

Color/Form

Plates from dilute acetic acid, Crystals

CAS RN

81-25-4
Record name Cholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholic acid [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name cholic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6135
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6040660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cholic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1JO7801AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

198 °C (anhydrous), Crystals from alcohol + water. MP: 155-156 °C /Cholic acid methyl ester/, Crystals from ethyl acetate + petroleum ether. MP: 162-163 °C /Cholic acid ethyl ester/, 197 - 201 °C
Record name Cholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02659
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHOLIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/982
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Cholic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000619
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cholic acid
Reactant of Route 2
Cholic acid
Reactant of Route 3
Cholic acid
Reactant of Route 4
Cholic acid
Reactant of Route 5
Cholic acid
Reactant of Route 6
Cholic acid

Citations

For This Compound
63,900
Citations
F Kase, I Björkhem, JI Pedersen - Journal of Lipid Research, 1983 - Elsevier
… to cholic acid encompasses several steps, in agreement with current concepts of cholic acid … Kase, Bjorkhem, and Pedersen Peroxisomal formation of cholic acid 1563 1 2 3 C o A ( m M …
Number of citations: 191 www.sciencedirect.com
NM Delzenne, PB Calderon, HS Taper, MB Roberfroid - Toxicology letters, 1992 - Elsevier
… The other animals were fed a diet containing either cholic acid, deoxycholic acid, or … The liver of rats treated with cholic acid was characterized by very few perturbations of liver lobule …
Number of citations: 116 www.sciencedirect.com
XZ Lai, Y Feng, J Pollard, JN Chin… - Accounts of chemical …, 2008 - ACS Publications
… We have fine-tuned the amphiphilic nature of cholic acid to … antimicrobial peptides using a cholic acid scaffolding would yield … Modeling of polymyxin B and a cholic acid scaffolding with …
Number of citations: 257 pubs.acs.org
EJ Stellwag, PB Hylemon - Journal of lipid research, 1979 - Elsevier
… of cholic acid to deoxycholic acid. In contrast, increasing concentrations of cholic acid caused … decrease in the initial rate of chenodeoxycholic acid conversion to lithocholic acid (Fig. 5). …
Number of citations: 158 www.sciencedirect.com
L Fan, JF Joseph, P Durairaj, MK Parr… - Biological chemistry, 2019 - degruyter.com
The human cytochrome P450 enzyme CYP8B1 is a crucial regulator of the balance of cholic acid (CA) and chenodeoxycholic acid (CDCA) in the liver. It was previously shown to …
Number of citations: 32 www.degruyter.com
LF Fieser, S Rajagopalan - Journal of the American Chemical …, 1949 - ACS Publications
… method for the conversion of cholic acid, the preponderant acid of … Ci2>Cs and correctly inferred that cholic acid should be … of cholic acid at C?; by addition of aqueous chromate to …
Number of citations: 175 pubs.acs.org
D Opsenica, G Pocsfalvi, Z Juranić… - Journal of medicinal …, 2000 - ACS Publications
… In this work steroidal tetraoxanes using a cholic acid carrier were synthesized and their antimalarial and antiproliferative activities evaluated. It was found that an amide functionality …
Number of citations: 141 pubs.acs.org
PB Savage, C Li - Expert opinion on investigational drugs, 2000 - Taylor & Francis
… , including cholic acid and deoxy versions of cholic acid [15,17]. Derivatives of cholic acid have been … of amphiphilic compounds derived from cholic acid and deoxy forms of the steroid. …
Number of citations: 57 www.tandfonline.com
S Shefer, FW Cheng, B Dayal, S Hauser… - The Journal of …, 1976 - Am Soc Clin Investig
… ABSTRACT This paper describes a pathway of cholic acid synthesis, in man and in the rat, which involves 25-hydroxylated intermediates and is catalyzed by microsomal and soluble …
Number of citations: 130 www.jci.org
A Sayyed-Ahmad, LM Lichtenberger, AA Gorfe - Langmuir, 2010 - ACS Publications
… in human include cholic acid, deoxycholic acid, and chenodeoxycholic acid. All share a significant structural similarity to cholesterol, as can be seen from the structure of cholic acid (CA) …
Number of citations: 38 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.